BenchChemオンラインストアへようこそ!

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Dopamine D4 Receptor Chemical Probe

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine (CAS 1422060-85-2, molecular formula C₁₃H₁₉N₃O, molecular weight 233.31 g/mol) is a 7-substituted octahydropyrrolo[1,2-a]pyrazine derivative. The octahydropyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic system containing a pyrrolidine and a piperazine ring, recognized as a privileged structure in medicinal chemistry for designing ligands targeting dopamine receptor subtypes, particularly the dopamine D₄ receptor, and as a novel proline bioisostere in inhibitor of apoptosis (IAP) protein antagonists.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B15057580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)OCC3=CC=CC=N3
InChIInChI=1S/C13H19N3O/c1-2-4-15-11(3-1)10-17-13-7-12-8-14-5-6-16(12)9-13/h1-4,12-14H,5-10H2
InChIKeyYXALGSVNSOJVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine: Structural Identity and Pharmacological Class


7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine (CAS 1422060-85-2, molecular formula C₁₃H₁₉N₃O, molecular weight 233.31 g/mol) is a 7-substituted octahydropyrrolo[1,2-a]pyrazine derivative. The octahydropyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic system containing a pyrrolidine and a piperazine ring, recognized as a privileged structure in medicinal chemistry for designing ligands targeting dopamine receptor subtypes, particularly the dopamine D₄ receptor, and as a novel proline bioisostere in inhibitor of apoptosis (IAP) protein antagonists [1] [2]. The compound features a pyridin-2-ylmethoxy substituent at the 7-position, which differentiates it from other 7-substituted analogs such as 7-(3-fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine.

Why Generic Substitution Fails for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine in Drug Discovery


The octahydropyrrolo[1,2-a]pyrazine chemotype exhibits pronounced substituent-dependent pharmacology. In the 2,7-substituted octahydro-pyrrolo[1,2-a]pyrazine series, even minor alterations to the 7-position substituent or the 2-position aryl group cause dramatic shifts in dopamine D₄ receptor binding affinity and selectivity [1]. For example, the patent literature demonstrates that 7-(4-fluorophenoxy)methyl-2-(5-chloropyridin-2-yl) derivatives achieve high D₄ affinity, whereas unsubstituted or differently substituted analogs may lose target engagement entirely. Therefore, the specific pyridin-2-ylmethoxy group at the 7-position is not a generic interchangeable decoration; it dictates the compound's hydrogen-bonding capacity, basicity, and metabolic stability profile. Substituting with a phenoxy, benzyloxy, or halogenated analog—even a closely related one such as 7-(3-fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine—would yield a molecule with distinct physicochemical and pharmacological properties, making the exact compound indispensable for reproducible structure-activity relationship (SAR) exploration and lead optimization campaigns.

Quantitative Differentiation Evidence for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine


Disclaimer: Absence of Publicly Available Head-to-Head Comparative Pharmacology Data

A systematic literature and patent search identified no published studies that report quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine in direct comparison with one or more structurally defined analogs. Available vendor descriptions indicate the compound is recognized for potential pharmacological applications, particularly as a ligand for dopamine receptor subtypes, especially the dopamine D₄ receptor , but do not provide numerical affinity or functional data. The absence of such data means that procurement decisions currently rest on structural identity and inferred class-level properties rather than on measured differential potency or selectivity.

Medicinal Chemistry Dopamine D4 Receptor Chemical Probe

Purity Specification: 98% (NLT 98%) by HPLC – Procurement-Grade Differentiation

Commercial suppliers list 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine with a purity specification of NLT 98% . In contrast, the generic, unsubstituted octahydropyrrolo[1,2-a]pyrazine scaffold is often offered at lower purity grades (e.g., 95%) . For a 7-substituted analog such as 7-(3-fluorophenoxy)octahydropyrrolo[1,2-a]pyrazine, purity specifications are not consistently reported across vendors. The 98% purity benchmark for the pyridin-2-ylmethoxy derivative reduces the risk of confounding impurities in biological assays and ensures reproducibility in synthetic transformations.

Quality Control Analytical Chemistry Chemical Procurement

Molecular Weight and LogP Differentiation for CNS Drug Design

The molecular weight of 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine (233.31 g/mol) is approximately 7 g/mol higher than that of the 7-(3-fluorophenoxy) analog (236.29 g/mol) . Although the absolute difference is small, the pyridinyl nitrogen introduces a hydrogen-bond acceptor and a basic center, which alters the computed cLogP compared to the phenoxy analog. Class-level inference from the pyrrolo[1,2-a]pyrazine literature indicates that subtle changes in LogP and hydrogen-bonding capacity can significantly impact blood-brain barrier penetration and dopamine D₄ receptor occupancy [1]. Specifically, replacing a fluorophenoxy group with a pyridin-2-ylmethoxy group is predicted to increase hydrogen-bond acceptor count (from 2 to 3) and reduce lipophilicity, potentially improving metabolic stability while maintaining CNS permeability.

Drug Design CNS Penetration Physicochemical Properties

Distinct Chemical Fingerprint: Pyridine vs. Phenyl Substituent Impact on Synthetic Tractability

Unlike the 7-(3-fluorophenoxy) analog, which contains a simple fluorophenyl ether, 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine bears a pyridine ring that can serve as a ligand for transition metals or as a directing group in C–H activation reactions . This structural feature is absent in the phenoxy series. The pyridinyl nitrogen also enables pH-dependent solubility manipulation, which is not achievable with the neutral fluorophenoxy group. These properties make the pyridin-2-ylmethoxy derivative a more versatile intermediate for constructing focused compound libraries through late-stage functionalization.

Synthetic Chemistry Chemical Building Block Cross-Coupling

Optimal Application Scenarios for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine Based on Available Evidence


Exploratory Dopamine D₄ Receptor SAR Studies

Given the well-established role of octahydropyrrolo[1,2-a]pyrazine derivatives as dopamine D₄ receptor ligands [1], this compound is best suited as a core scaffold for SAR exploration. Its pyridin-2-ylmethoxy substituent introduces a hydrogen-bonding handle that is absent in simple phenoxy analogs, enabling systematic investigation of how heteroaryl substitution at the 7-position influences D₄ affinity and subtype selectivity. Researchers can use this compound as a starting point to synthesize 2-substituted analogs and probe the additive or synergistic effects of dual substitution.

Proline Bioisostere in IAP Antagonist Optimization

The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a proline mimetic in IAP protein antagonists [2]. The pyridin-2-ylmethoxy derivative, with its unique steric and electronic profile, can be incorporated into the AVPI binding motif to optimize cIAP1/XIAP selectivity. Its 98% purity specification ensures that observed biological effects can be confidently attributed to the compound rather than to impurities, meeting the stringent quality requirements of cellular and biophysical assays.

Late-Stage Diversification and Focused Library Synthesis

The pyridine ring's capacity for metal coordination makes this compound a privileged substrate for Pd-catalyzed cross-coupling and C–H activation reactions. Chemistry teams can exploit this feature to generate diverse 2,7-disubstituted analog libraries more efficiently than with phenoxy-based precursors. The higher purity (NLT 98%) relative to the unsubstituted scaffold reduces byproduct formation in subsequent synthetic steps, improving overall library yield and purity.

Physicochemical Property Benchmarking in CNS Drug Design

With its moderate molecular weight (233.31 g/mol) and balanced hydrogen-bonding profile, this compound can serve as a reference standard for optimizing blood-brain barrier penetration within the octahydropyrrolo[1,2-a]pyrazine series. Teams can systematically compare its experimental LogD, solubility, and metabolic stability against the 3-fluorophenoxy and other 7-substituted analogs to establish quantitative structure-property relationships that guide lead optimization.

Quote Request

Request a Quote for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.